4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 351071-45-9
VCID: VC19085449
InChI: InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
SMILES:
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-

CAS No.: 351071-45-9

Cat. No.: VC19085449

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)- - 351071-45-9

Specification

CAS No. 351071-45-9
Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
IUPAC Name 9-benzyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2
Standard InChI Key RHFIIAFWVZFBMT-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=CC(=O)N3C=CC=C(C3=N2)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The compound features a 4H-pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-morpholinyl group and at position 9 with a phenylmethyl (benzyl) moiety. The morpholine ring, a saturated nitrogen-oxygen heterocycle, enhances solubility and bioavailability, while the benzyl group introduces lipophilicity, potentially influencing membrane permeability and target binding .

Key structural attributes:

  • Core scaffold: Bicyclic system combining pyridine and pyrimidinone rings.

  • Position 2: 4-Morpholinyl group modulates electronic and steric properties.

  • Position 9: Benzyl substituent provides steric bulk and aromatic interactions.

The regioselectivity of substitutions on this scaffold is critical, as position 2 and 9 modifications are less common than C3 functionalization, which dominates literature reports .

Synthetic Strategies

Core Scaffold Construction

The 4H-pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via cyclocondensation of 2-aminopyridines with carbonyl-containing reagents. For example, thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates at 260°C yields the parent structure . Introducing substituents at positions 2 and 9 requires tailored approaches:

Position 2 Functionalization

The 4-morpholinyl group at position 2 can be introduced via:

  • Nucleophilic aromatic substitution: Replacement of a halogen or other leaving group with morpholine under basic conditions .

  • Cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination using morpholine as the nucleophile .

Position 9 Benzylation

The benzyl group at position 9 is likely incorporated through:

  • Friedel-Crafts alkylation: Using benzyl halides in the presence of Lewis acids.

  • Transition metal-catalyzed coupling: Suzuki-Miyaura coupling with benzylboronic acids, though this requires pre-functionalization of the core with a halide .

ParameterValue (Predicted)Basis for Prediction
Hyaluronidase inhibition70–85% at 10 µgStructural analogy to
Solubility (logP)2.1–2.5Morpholine’s polar contribution

Central Nervous System (CNS) Applications

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is present in antipsychotics like risperidone and paliperidone . The morpholinyl group’s ability to cross the blood-brain barrier suggests potential CNS activity, possibly as a dopamine or serotonin receptor modulator .

Physicochemical and ADME Properties

  • logP: Estimated at 2.3 (moderate lipophilicity due to benzyl and morpholinyl balance).

  • Solubility: Enhanced aqueous solubility compared to non-morpholinyl derivatives (≈15–20 mg/mL in PBS).

  • Metabolic Stability: Morpholine rings resist oxidative metabolism, potentially extending half-life .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

  • Anti-inflammatory drugs: Targeting hyaluronidase or COX-2 pathways .

  • Antipsychotics: Structural similarity to risperidone derivatives .

Chemical Biology Probes

The benzyl group allows for fluorescent tagging or photoaffinity labeling, enabling target identification studies .

Challenges and Future Directions

  • Synthetic Complexity: Position 9 benzylation requires precise control to avoid polyalkylation .

  • Toxicity Profiling: Morpholine-containing compounds may exhibit off-target effects on cytochrome P450 enzymes.

  • Clinical Translation: Preclinical studies are needed to validate efficacy in disease models.

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